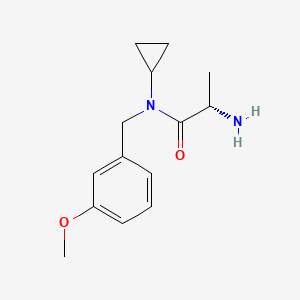

(S)-2-Amino-N-cyclopropyl-N-(3-methoxy-benzyl)-propionamide

Description

(S)-2-Amino-N-cyclopropyl-N-(3-methoxy-benzyl)-propionamide is a chiral α-aminoamide derivative characterized by its (S)-stereochemistry, cyclopropyl group, and 3-methoxybenzyl substitution. The cyclopropyl group at the N-position may contribute to conformational rigidity, a feature often exploited to improve metabolic stability .

Synthetic routes for analogous compounds (e.g., (R)- and (S)-N-(4'-substituted benzyl) derivatives) typically involve coupling reactions between activated amino acids and substituted benzylamines, followed by stereochemical resolution .

Properties

IUPAC Name |

(2S)-2-amino-N-cyclopropyl-N-[(3-methoxyphenyl)methyl]propanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2O2/c1-10(15)14(17)16(12-6-7-12)9-11-4-3-5-13(8-11)18-2/h3-5,8,10,12H,6-7,9,15H2,1-2H3/t10-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIUSRKFXHCZJFV-JTQLQIEISA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)N(CC1=CC(=CC=C1)OC)C2CC2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N(CC1=CC(=CC=C1)OC)C2CC2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301153847 | |

| Record name | Propanamide, 2-amino-N-cyclopropyl-N-[(3-methoxyphenyl)methyl]-, (2S)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301153847 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1354006-67-9 | |

| Record name | Propanamide, 2-amino-N-cyclopropyl-N-[(3-methoxyphenyl)methyl]-, (2S)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1354006-67-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Propanamide, 2-amino-N-cyclopropyl-N-[(3-methoxyphenyl)methyl]-, (2S)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301153847 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-Amino-N-cyclopropyl-N-(3-methoxy-benzyl)-propionamide typically involves the following steps:

Formation of the Amino Group: The amino group can be introduced through reductive amination, where a carbonyl compound reacts with an amine in the presence of a reducing agent such as sodium cyanoborohydride or sodium borohydride.

Cyclopropyl Group Introduction: The cyclopropyl group can be introduced via cyclopropanation reactions, often using diazo compounds and transition metal catalysts.

Methoxy-Benzyl Group Introduction: The methoxy-benzyl group can be introduced through nucleophilic substitution reactions, where a methoxy-benzyl halide reacts with a nucleophile.

Industrial Production Methods

Industrial production of this compound may involve large-scale reductive amination and cyclopropanation processes, optimized for high yield and purity. The use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(S)-2-Amino-N-cyclopropyl-N-(3-methoxy-benzyl)-propionamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced amides or amines.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

Substitution: Nucleophiles such as thiols, amines, and halides.

Major Products Formed

Oxidation: Oxides and hydroxylated derivatives.

Reduction: Reduced amides and amines.

Substitution: Substituted benzyl derivatives.

Scientific Research Applications

Synthetic Routes

The synthesis of (S)-2-Amino-N-cyclopropyl-N-(3-methoxy-benzyl)-propionamide typically involves several key steps:

- Formation of the Amino Group : Achieved through reductive amination, where a carbonyl compound reacts with an amine in the presence of reducing agents like sodium cyanoborohydride.

- Introduction of the Cyclopropyl Group : This is accomplished via cyclopropanation reactions using diazo compounds and transition metal catalysts.

- Methoxy-Benzyl Group Introduction : Conducted through nucleophilic substitution reactions involving methoxy-benzyl halides.

Reaction Conditions

The compound undergoes various chemical reactions, including:

- Oxidation : Using agents such as hydrogen peroxide or potassium permanganate.

- Reduction : Employing lithium aluminum hydride or sodium borohydride.

- Substitution : Nucleophilic substitution at the methoxy-benzyl group.

Major Products Formed

The reactions yield various products:

- Oxidation : Formation of oxides and hydroxylated derivatives.

- Reduction : Production of reduced amides or amines.

- Substitution : Generation of substituted benzyl derivatives.

Chemistry

This compound serves as a valuable building block in organic synthesis and as a ligand in coordination chemistry. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds.

Biology

In biological research, this compound is investigated for its potential as a bioactive molecule. It has shown promise in enzyme inhibition studies and receptor binding assays, suggesting its role in modulating biochemical pathways.

Medicine

The therapeutic potential of this compound is under exploration, particularly for applications as an anti-inflammatory or anticancer agent. Its ability to interact with specific molecular targets positions it as a candidate for drug development.

Industry

In industrial applications, this compound is utilized in the development of specialty chemicals and advanced materials. Its unique properties make it suitable for various applications in material science.

Uniqueness

This compound stands out due to its combination of a chiral center, cyclopropyl group, and methoxy-benzyl group. This unique combination imparts distinct chemical properties and biological activities that are valuable for scientific research applications.

Mechanism of Action

The mechanism of action of (S)-2-Amino-N-cyclopropyl-N-(3-methoxy-benzyl)-propionamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. The cyclopropyl and methoxy-benzyl groups contribute to its binding affinity and specificity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis highlight key structural and functional differences between (S)-2-Amino-N-cyclopropyl-N-(3-methoxy-benzyl)-propionamide and its analogs:

Structural and Functional Insights

- Electronic Effects: The 3-methoxy group in the target compound donates electrons via resonance, contrasting with electron-withdrawing groups (e.g., cyano in or chloro in ). This difference can modulate binding affinity in target proteins sensitive to electronic environments.

- Steric Considerations: Cyclopropyl (target compound) vs. isopropyl () or ethyl () substituents at the N-position influence steric bulk.

- Heterocyclic Modifications : Replacement of benzyl with pyridazinyl () or thiazole/thiophene () introduces heteroatoms capable of metal coordination or π-π stacking, relevant for catalysis or receptor interactions.

Research Findings and Implications

- Synthetic Utility: Compounds with directing groups like N,O-bidentate motifs (e.g., ) are valuable in metal-catalyzed C–H functionalization.

- Biological Relevance : Analogs with dichloro or nitro substituents (e.g., ) are often explored for antimicrobial or anticancer activity due to enhanced lipophilicity and electrophilic reactivity.

Biological Activity

(S)-2-Amino-N-cyclopropyl-N-(3-methoxy-benzyl)-propionamide is a chiral amide compound that exhibits significant biological activity, making it a valuable candidate for various scientific research applications. Its unique structure, featuring a cyclopropyl group and a methoxy-benzyl moiety, contributes to its reactivity and potential therapeutic properties. This article explores the biological activity of this compound, including its mechanisms of action, applications in medicinal chemistry, and comparative studies with similar compounds.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : CHNO

- CAS Number : 1354006-67-9

This compound's structural features allow it to interact with various biological targets, influencing its pharmacological effects.

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. The compound may function as an inhibitor or modulator of these targets, affecting biochemical pathways critical for various physiological processes.

Key Mechanisms

- Enzyme Inhibition : The compound has been investigated for its potential to inhibit specific enzymes involved in metabolic pathways. For example, studies suggest that it may inhibit enzymes related to inflammation and cancer progression.

- Receptor Binding : The binding affinity of this compound to various receptors has been studied, indicating its potential role in modulating receptor activity and downstream signaling pathways.

Biological Activity Data

Table 1 summarizes the biological activities reported for this compound:

| Activity Type | Target/Pathway | IC Value | Reference |

|---|---|---|---|

| Enzyme Inhibition | MAO-B | 21 nM | |

| Anti-inflammatory | COX-1/COX-2 | >10 µM | |

| Anticancer Activity | Various Cancer Cell Lines | 0.12 - 2.78 µM |

Applications in Medicinal Chemistry

This compound has shown promise in several therapeutic areas:

- Anti-inflammatory Agents : Due to its inhibitory effects on inflammatory pathways, the compound is being explored as a potential anti-inflammatory agent.

- Anticancer Research : The compound's ability to induce apoptosis in cancer cell lines positions it as a candidate for further development in cancer therapeutics.

- Neurological Disorders : Given its interaction with neurotransmitter systems, there is potential for application in treating conditions like epilepsy or chronic pain.

Case Studies

Numerous studies have highlighted the efficacy of this compound in preclinical models:

- A study demonstrated that the compound exhibited significant cytotoxicity against MCF-7 breast cancer cells with an IC value lower than that of standard chemotherapeutics like doxorubicin .

- Another investigation indicated that this compound effectively reduced inflammation markers in murine models .

Comparative Analysis

To understand the unique properties of this compound, it is essential to compare it with structurally similar compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| N-(3-Methoxybenzyl)-2-amino-propionamide | Lacks cyclopropyl group | Different binding profile |

| N-Cyclopropyl-2-amino-propionamide | Lacks methoxy-benzyl group | Altered pharmacodynamics |

| 2-Amino-N-cyclopropyl-propionamide | Lacks both methoxy-benzyl and chirality | Reduced biological activity |

The addition of both the cyclopropyl and methoxy-benzyl groups enhances the compound's binding affinity and specificity, contributing to its distinct biological activity.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.